molecular formula C8H8ClN3 B1629767 5-Chloro-N-methyl-1H-indazol-3-amine CAS No. 98083-50-2

5-Chloro-N-methyl-1H-indazol-3-amine

Cat. No.: B1629767
CAS No.: 98083-50-2
M. Wt: 181.62 g/mol
InChI Key: SDOKSWSXIRWIRK-UHFFFAOYSA-N
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Description

5-Chloro-N-methyl-1H-indazol-3-amine (CAS 98083-50-2) is a high-purity indazole derivative of significant interest in medicinal chemistry and anticancer research. The indazole-3-amine scaffold is recognized as an effective hinge-binding fragment and is a core structure in several kinase inhibitors . This compound serves as a valuable synthetic intermediate for the design and development of novel bioactive molecules, particularly through further functionalization at its amine group . Research indicates that 3-aminoindazole derivatives can mimic the adenine nucleus of ATP, making them suitable for designing potent ATP-competitive receptor tyrosine kinase inhibitors with antitumor activities . These compounds are frequently explored for inducing apoptosis and affecting cell cycle progression in cancer cell lines . This product is provided for research purposes and is For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Specifications: • CAS Number: 98083-50-2 • Molecular Formula: C₈H₈ClN₃ • Molecular Weight: 181.62 g/mol • Purity: ≥97% • Storage: Sealed in dry, store at 2-8°C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-N-methyl-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-10-8-6-4-5(9)2-3-7(6)11-12-8/h2-4H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOKSWSXIRWIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NNC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630792
Record name 5-Chloro-N-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98083-50-2
Record name 5-Chloro-N-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Chloro N Methyl 1h Indazol 3 Amine and Analogous Substituted Indazole Systems

Strategies for Indazole Ring System Construction

The formation of the bicyclic indazole ring is the foundational step in synthesizing the target compound and its analogues. Various methodologies have been established, often tailored to the desired substitution pattern.

Cyclization Reactions in Indazole Synthesis

The construction of the indazole nucleus can be achieved through several strategic cyclization reactions. A predominant method involves the intramolecular cyclization of ortho-substituted phenyl derivatives.

One of the most common and direct approaches is the reaction of an o-halobenzonitrile with hydrazine (B178648). acs.org This reaction proceeds via a nucleophilic aromatic substitution (SNAr) of the ortho-halogen by hydrazine, followed by an intramolecular cyclization through attack of the second nitrogen of the hydrazine onto the nitrile group, which forms the 3-aminoindazole structure. nih.govelectronicsandbooks.com This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups. acs.org

Other notable cyclization strategies include:

Davis–Beirut Reaction: This involves the reaction of a nitro-substituted toluene (B28343) with a base to form the indazole ring.

Cadogan Cyclization: This method utilizes the reductive cyclization of o-nitrobenzylidene anilines or related substrates, often using phosphite (B83602) reagents. organic-chemistry.org

Copper-Mediated Ullmann-Type Reaction: An intramolecular Ullmann reaction can be employed to form the N-N bond. For instance, a hydrazone formed from a 2-halobenzaldehyde can undergo a copper-catalyzed intramolecular cyclization to yield the 1H-indazole core.

Flow Chemistry: Modern techniques using flow reactors have been applied to the synthesis of 3-aminoindazoles from 2-fluorobenzonitriles and hydrazine, offering advantages in safety, scalability, and reproducibility. researchgate.net

Regioselective Approaches for Halogenated Indazole Precursors

Achieving specific halogenation patterns on the indazole ring is critical for developing analogues and is often governed by complex regioselectivity rules. Halogenation can be performed either on a suitable precursor before ring formation or directly on the indazole nucleus.

Direct halogenation of the indazole ring often presents challenges due to the multiple reactive sites on the benzene (B151609) portion of the molecule. However, metal-free methods have been developed for the regioselective halogenation of 2H-indazoles using N-halosuccinimides (NCS for chlorination, NBS for bromination). rsc.org By carefully tuning reaction conditions such as solvent and temperature, it is possible to achieve mono- or poly-halogenated products with high selectivity. rsc.org For instance, reactions with NCS can be directed to specific positions on the indazole ring. rsc.org

A highly practical approach involves the regioselective bromination of a substituted benzonitrile (B105546) prior to cyclization. For example, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine was achieved by first performing a regioselective bromination of 2,6-dichlorobenzonitrile (B3417380) using N-bromosuccinimide in sulfuric acid. mdpi.com This halogenated precursor is then cyclized with hydrazine to form the desired substituted 3-aminoindazole. mdpi.com This pre-functionalization strategy avoids the regioselectivity issues associated with direct halogenation of the more complex indazole system.

Table 1: Examples of Regioselective Halogenation in Indazole Synthesis

SubstrateReagent(s)ProductKey FeatureReference
2-Phenyl-2H-indazoleNCS, EtOH, 50 °C3-Chloro-2-phenyl-2H-indazoleMetal-free C-H chlorination at C3. rsc.org
2,6-DichlorobenzonitrileNBS, H₂SO₄3-Bromo-2,6-dichlorobenzonitrileRegioselective bromination of a precursor prior to cyclization. mdpi.com
4-Substituted 1H-indazolesNBS7-Bromo-4-substituted-1H-indazolesDirect and regioselective bromination at the C7 position.

Functionalization of the 1H-Indazol-3-amine Core

The synthesis of 5-Chloro-N-methyl-1H-indazol-3-amine requires the specific placement of three distinct functionalities: the 3-amino group, the 5-chloro substituent, and the N-methyl group on the exocyclic amine. This is typically achieved through a combination of building the initial scaffold and subsequent functional group interconversions.

Introduction of the 5-Chloro Substituent

The chloro group at the 5-position can be introduced via two primary strategies: by starting with a pre-chlorinated building block or by direct chlorination of the indazole ring.

The most straightforward and common method is to begin the synthesis with a commercially available, appropriately substituted precursor. For the target compound, this would involve using a 5-chloro-2-halobenzonitrile (e.g., 5-chloro-2-fluorobenzonitrile). The reaction of this precursor with hydrazine hydrate (B1144303) leads directly to 5-chloro-1H-indazol-3-amine. This approach is analogous to the high-yield synthesis of 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile (B68940), which proceeds efficiently upon refluxing with hydrazine hydrate. nih.gov This strategy definitively places the halogen at the desired position and avoids potential side products and regiochemical ambiguity.

Alternatively, direct chlorination of the 1H-indazol-3-amine scaffold is possible, but it is less common for this specific target due to potential selectivity issues. As discussed previously, direct halogenation can occur at multiple positions on the benzene ring, and the reaction conditions would need to be carefully optimized to favor substitution at the C5 position over others like C7.

N-Methylation of the 3-Amino Group

The final step in the synthesis of the title compound is the methylation of the exocyclic amino group at the C3 position. This step presents a significant chemical challenge due to the presence of multiple nucleophilic nitrogen atoms in the 5-chloro-1H-indazol-3-amine precursor: the N1 and N2 atoms of the indazole ring and the exocyclic 3-amino group. acs.org

Direct alkylation of 3-aminoindazole with alkyl halides is known to produce a mixture of products, including substitution on the exocyclic amine as well as on the N1 position of the ring. jst.go.jp Therefore, a direct reaction of 5-chloro-1H-indazol-3-amine with a methylating agent like methyl iodide would likely yield the desired this compound along with the isomeric 5-chloro-1-methyl-1H-indazol-3-amine, necessitating a difficult separation.

To achieve selective N-methylation of the 3-amino group, a protection-methylation-deprotection sequence would be a more controlled and viable strategy. A plausible synthetic route would involve:

Protection: The N1 proton of the indazole ring is first protected with a suitable protecting group (e.g., Boc, Trityl) to prevent its alkylation.

Methylation: The remaining free amine at the C3 position can then be methylated. Standard methods for amine methylation, such as reductive amination with formaldehyde (B43269) and a reducing agent (e.g., sodium triacetoxyborohydride) or reaction with a methylating agent in the presence of a base, could be employed.

Deprotection: Removal of the N1 protecting group under appropriate conditions (e.g., acid treatment for a Boc group) would yield the final target compound, this compound.

It is important to distinguish this from methods that use a substituted hydrazine. For example, reacting a 2-halobenzonitrile with methylhydrazine is a known route to produce N-methylated indazoles, but this leads to methylation on the ring (N1 or N2), not the exocyclic amine. researchgate.net

Synthesis of the 1H-Indazol-3-amine Scaffold

The 1H-indazol-3-amine scaffold is a critical intermediate for the synthesis of the target molecule and a wide array of other biologically active compounds. nih.gov The most prevalent and practical synthesis of this core structure starts from an ortho-halobenzonitrile. nih.govacs.org

The general procedure involves the reaction of a 2-halobenzonitrile (where the halogen is typically fluorine or chlorine) with hydrazine hydrate. electronicsandbooks.com The reaction is often performed at elevated temperatures in a suitable solvent. The greater electrophilicity of the carbon bearing the halogen, often enhanced by an electron-withdrawing nitrile group, facilitates the initial SNAr reaction with hydrazine. This is followed by an irreversible intramolecular cyclization onto the nitrile group to form the stable 3-aminoindazole ring system. For example, 5-bromo-1H-indazol-3-amine was synthesized in high yield (88%) by refluxing 5-bromo-2-fluorobenzonitrile with 80% hydrazine hydrate for just 20 minutes. nih.gov This robust reaction serves as the cornerstone for producing a variety of substituted 1H-indazol-3-amines, which can then be further functionalized.

Advanced Synthetic Protocols Relevant to this compound Synthesis

Modern synthetic routes to functionalized indazoles prioritize the use of catalytic reactions that allow for precise control over the construction of the heterocyclic core and the introduction of various substituents. These methods are characterized by their tolerance of diverse functional groups and often proceed under milder conditions than traditional synthetic approaches. bohrium.comnih.gov

Transition metal catalysis is a cornerstone of modern organic synthesis and is instrumental in the preparation of complex indazole derivatives. rawdatalibrary.netresearchgate.net Palladium-, copper-, and rhodium-based catalysts are frequently used to forge critical carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds necessary for assembling the precursors of this compound. nih.govresearchgate.net

Key cross-coupling reactions include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is highly effective for creating C-C bonds by coupling an organoboron compound with a halide. nih.govmdpi.com In the context of indazole synthesis, it can be used to attach aryl or heteroaryl groups to the indazole scaffold. For instance, a 5-bromo-1H-indazol-3-amine precursor could be coupled with a suitable boronic acid to introduce a substituent at the 5-position. mdpi.comnih.gov The choice of palladium catalyst, such as Pd(dppf)Cl₂, can be crucial for achieving high yields. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming C-N bonds. researchgate.netnih.gov It is particularly relevant for the N-methylation step or for introducing the 3-amino group in indazole synthesis. The reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand, such as RuPhos. preprints.org The process can be highly selective and is often used in the final steps of a synthetic sequence. nih.govpreprints.org

Copper-Catalyzed Reactions: Copper catalysts are also employed, often in N-arylation or N-alkenylation reactions, providing a cost-effective alternative to palladium. nih.govrasayanjournal.co.in One-pot, three-component reactions catalyzed by copper(I) oxide nanoparticles have been developed for the efficient synthesis of 2H-indazoles from 2-halobenzaldehydes, primary amines, and sodium azide. organic-chemistry.org

Table 1: Overview of Key Transition Metal-Catalyzed Reactions in Indazole Synthesis

Coupling ReactionTypical Catalyst SystemBond FormedApplication in Precursor SynthesisReference
Suzuki-Miyaura CouplingPd(dppf)Cl₂ / K₂CO₃Carbon-CarbonArylation or heteroarylation of a halo-indazole precursor. mdpi.com
Buchwald-Hartwig AminationPd₂(dba)₃ / Phosphine Ligand / BaseCarbon-NitrogenN-alkylation (e.g., methylation) or direct amination of the indazole ring. researchgate.netnih.gov
Copper-Catalyzed N-ArylationCuI / Diamine Ligand / K₃PO₄Carbon-NitrogenFormation of N-aryl bonds on the indazole core. nih.gov
Copper-Catalyzed CyclizationCu₂O-NPsCarbon-Nitrogen, Nitrogen-NitrogenOne-pot synthesis of the indazole ring from acyclic precursors. organic-chemistry.org

The integration of green chemistry principles is a growing trend in the synthesis of pharmaceuticals to minimize environmental impact. acs.orgrasayanjournal.co.in This involves adopting methodologies that reduce waste, use safer solvents, and improve energy efficiency. rasayanjournal.co.insamipubco.com

Key green chemistry strategies include:

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a highly effective technique for accelerating organic reactions. rasayanjournal.co.injchr.orgjchr.org In indazole synthesis, it can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. rasayanjournal.co.inresearchgate.net This efficiency contributes to lower energy consumption.

Use of Greener Solvents: Efforts are being made to replace traditional, hazardous organic solvents with more environmentally benign alternatives. Water, ethanol, and polyethylene (B3416737) glycol (PEG) are examples of greener solvents that have been successfully used in indazole synthesis. acs.orgorganic-chemistry.orgjchr.org Some reactions are even performed under solvent-free conditions, further reducing environmental impact. niscpr.res.in

Catalyst-Based Approaches: The use of catalysts, as discussed previously, is inherently a green principle as it reduces the need for stoichiometric reagents that would otherwise end up as waste. bohrium.comsamipubco.com The development of reusable, heterogeneous catalysts, such as copper oxide nanoparticles on activated carbon, further enhances the sustainability of these processes. acs.org

Ultrasound-Assisted Synthesis: Sonication is another energy source used to promote chemical reactions. It has been employed in the one-pot synthesis of indazole derivatives, offering an efficient and environmentally friendly alternative to traditional methods. researchgate.netnih.gov

Purification and Isolation Techniques for Synthesized Derivatives

The final stage of any chemical synthesis is the purification and isolation of the target compound to ensure it meets the required standards of purity. For indazole derivatives like this compound, a combination of techniques is often employed. google.compsu.edu

Column Chromatography: This is a fundamental purification technique in organic synthesis. samipubco.compsu.edu It separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. A solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a polar solvent like ethyl acetate, is used as the mobile phase. By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity, allowing for the separation of the desired product from impurities and byproducts. psu.edu

Crystallization: Recrystallization is a powerful method for purifying solid compounds. google.com The crude product is dissolved in a minimal amount of a hot solvent or solvent mixture, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. google.com For substituted indazole isomers, which can be difficult to separate, selecting the right mixed-solvent system (e.g., acetone/water, THF/water) for recrystallization can be a highly effective strategy to obtain a single isomer with high purity (>99%), avoiding the need for chromatography. google.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC): When very high purity is required or when separating challenging mixtures (such as regioisomers), preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but on a larger scale, allowing for the isolation of milligram to gram quantities of pure material.

The purity of the final isolated compound is typically verified using a suite of analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and analytical High-Performance Liquid Chromatography (HPLC). jchr.orgnih.govmdpi.com

Table 2: Comparison of Common Purification Techniques for Indazole Derivatives

TechniquePrinciple of SeparationPrimary Use CaseKey AdvantagesKey Limitations
Column Chromatography Differential adsorption on a solid stationary phase.Routine purification of reaction mixtures.Versatile, widely applicable, good for separating compounds with different polarities.Can be time-consuming and solvent-intensive; may not resolve closely related impurities. google.com
Crystallization Difference in solubility between the product and impurities in a given solvent.Final purification of solid products; separation of isomers.Cost-effective, scalable, can yield very high purity, avoids large solvent volumes of chromatography.Finding a suitable solvent can be challenging; not suitable for oils or non-crystalline solids. google.com
Preparative HPLC Differential partitioning between a mobile and stationary phase under high pressure.High-purity final purification; separation of difficult-to-resolve isomers.Excellent separation power and resolution; can be automated.Expensive equipment and solvents; limited sample capacity compared to other methods.

Spectroscopic Data for this compound Not Publicly Available

A comprehensive search for the spectroscopic characterization data of the chemical compound this compound has revealed a significant lack of publicly available experimental data. Despite targeted searches for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, specific and detailed research findings for this particular compound could not be located in the public domain.

The inquiry sought to populate a detailed article structured around the spectroscopic analysis of this compound, including specific subsections for Proton (¹H) and Carbon-13 (¹³C) NMR, two-dimensional NMR techniques, mass spectrometry fragmentation analysis, functional group identification via IR spectroscopy, and electronic absorption properties through UV-Vis spectroscopy.

While information regarding the synthesis and properties of related indazole derivatives is available, the specific experimental spectra and detailed characterization data required to generate a scientifically accurate and thorough article on this compound are not present in accessible scientific literature, patents, or chemical databases. The creation of the requested article with the specified level of detail and accuracy is therefore not possible at this time.

Compound Information

Molecular Mechanisms and in Vitro Biological Interactions of 5 Chloro N Methyl 1h Indazol 3 Amine

In Vitro Pharmacological Activity Spectrum

Without source data, generating content for these specific areas would be speculative and would not meet the required standards of scientific accuracy. Although the broader class of indazole derivatives is known to possess a wide range of biological activities, the instructions to focus solely on 5-Chloro-N-methyl-1H-indazol-3-amine prevent the inclusion of such generalized information. chemenu.com

Anti-cancer Activity in Cell Lines

The anti-cancer potential of the indazole core is a significant area of research. While direct studies on the anti-cancer activity of this compound are not extensively documented in publicly available literature, research on analogous compounds provides valuable insights. The 1H-indazole-3-amine structure is recognized as an effective fragment for binding to the hinge region of protein kinases, which are often dysregulated in cancer. nih.gov

A study focusing on a series of 1H-indazole-3-amine derivatives demonstrated their anti-proliferative effects against a panel of human cancer cell lines. nih.gov These derivatives were evaluated using the methyl thiazolyl tetrazolium (MTT) assay to determine their 50% inhibitory concentration (IC₅₀). nih.govresearchgate.net For instance, one derivative, compound 6o, exhibited a notable inhibitory effect against the K562 human chronic myeloid leukemia cell line. nih.govresearchgate.net

The anti-proliferative activity of these indazole derivatives was tested against several human cancer cell lines, including:

A549: Human lung cancer cell line

K562: Human chronic myeloid leukemia cell line

PC-3: Human prostate cancer cell line

HepG-2: Human hepatoma cell line nih.govresearchgate.net

The mechanism of action for some of these derivatives is believed to involve the induction of apoptosis (programmed cell death) and cell cycle arrest, potentially through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway. nih.govresearchgate.net

Table 1: Anti-proliferative Activity of a Representative 1H-Indazole-3-amine Derivative (Compound 6o)

Cell Line Cancer Type IC₅₀ (µM)
K562 Chronic Myeloid Leukemia 5.15 nih.govresearchgate.net
A549 Lung Cancer >50 nih.gov
PC-3 Prostate Cancer >50 nih.gov
HepG-2 Hepatoma >50 nih.gov

It is important to note that structural modifications, such as the nature and position of substituents on the indazole ring, can significantly influence the anti-cancer potency and selectivity of these compounds. nih.gov

Anti-inflammatory Response in Cellular Models (e.g., COX-2 inhibition)

The anti-inflammatory properties of indazole derivatives have been linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.gov COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins. nih.gov Selective inhibition of COX-2 over the constitutive isoform, COX-1, is a desirable trait for anti-inflammatory agents to minimize gastrointestinal side effects. researchgate.net

In vitro assays using human recombinant COX-1 and COX-2 enzymes are commonly employed to determine the inhibitory potency and selectivity of these compounds. nih.gov The results are typically expressed as IC₅₀ values, and a selectivity index (SI), calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2), is used to quantify the preference for COX-2 inhibition. A higher SI value indicates greater selectivity for COX-2.

Research on novel N-methylsulfonyl-indole derivatives, which share some structural similarities with indazole compounds, has identified molecules with potent and selective COX-2 inhibitory activity. nih.gov These findings suggest that the indazole scaffold, including chlorinated derivatives, could be a promising starting point for the development of novel anti-inflammatory agents targeting COX-2. mdpi.com

Anti-infective Properties in Microbiological Models (e.g., antibacterial, antifungal, anti-HIV, antiprotozoal)

The indazole ring system is a versatile scaffold that has been incorporated into various anti-infective agents. The presence of a chloro-substituent can enhance the antimicrobial activity of heterocyclic compounds.

Antibacterial and Antifungal Activity

Studies on derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one, a related heterocyclic structure, have demonstrated their potential as antibacterial and antifungal agents. nih.gov The minimum inhibitory concentration (MIC) of these compounds has been evaluated against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts. nih.gov

Commonly tested microorganisms include:

Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

Gram-negative bacteria: Pseudomonas aeruginosa, Escherichia coli

Fungi: Candida albicans, Candida parapsilosis nih.gov

The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in the microorganisms. nih.gov

Anti-HIV Activity

Of particular interest is the role of the chloro-indazole scaffold in the development of anti-HIV agents. A bromo-chloro-1H-indazol-3-amine derivative has been identified as a crucial intermediate in the synthesis of Lenacapavir, a potent, long-acting HIV-1 capsid inhibitor. sciencefeatured.comnih.gov This highlights the potential of the 5-chloro-1H-indazol-3-amine core in the design of novel antiretroviral therapies. The mechanism of action for this class of compounds involves targeting the HIV capsid, a different target from many existing anti-HIV drugs, which can be beneficial in overcoming drug resistance. nih.gov

While direct anti-infective data for this compound is not specified, the documented activity of its close analogs suggests that this compound could be a subject of interest for further investigation in the field of anti-infective drug discovery.

Anti-diabetic Potential in Cellular and Preclinical Models

The potential of indazole derivatives in the management of diabetes is an emerging area of research. One of the key therapeutic strategies for type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. researchgate.net Inhibition of these enzymes delays the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia. researchgate.net

A study on a series of chloro-1H-indazole-based triazolo-thiadiazole derivatives demonstrated their potent inhibitory activity against both α-amylase and α-glucosidase. researchgate.net Several of these synthesized analogs exhibited superior or comparable inhibitory activity to the standard drug, acarbose. researchgate.net

Table 2: In Vitro Anti-diabetic Activity of Representative Chloro-1H-indazole Derivatives

Compound Target Enzyme IC₅₀ (µM) Standard (Acarbose) IC₅₀ (µM)
Analog 10 α-amylase 1.17 ± 1.32 researchgate.net 3.74 ± 0.33 researchgate.net
α-glucosidase 1.73 ± 0.19 researchgate.net 4.65 ± 1.98 researchgate.net
Analog 12 α-amylase Potent inhibitor researchgate.net 3.74 ± 0.33 researchgate.net
α-glucosidase Potent inhibitor researchgate.net 4.65 ± 1.98 researchgate.net
Analog 3 α-amylase Potent inhibitor researchgate.net 3.74 ± 0.33 researchgate.net
α-glucosidase Potent inhibitor researchgate.net 4.65 ± 1.98 researchgate.net

These findings suggest that the chloro-indazole scaffold could serve as a valuable template for the design of novel and effective inhibitors of key enzymes involved in glucose metabolism, indicating a potential therapeutic role in diabetes management.

Selectivity and Off-target Activity Assessment in In Vitro Biological Systems

The assessment of selectivity and off-target activity is a critical aspect of drug discovery to ensure a favorable safety profile. For compounds with anti-cancer potential, it is crucial to evaluate their cytotoxicity against normal, non-cancerous cells to determine their therapeutic window.

In the study of 1H-indazole-3-amine derivatives for anti-cancer activity, the cytotoxicity of the most promising compounds was assessed against human embryonic kidney cells (HEK-293). nih.gov For example, compound 6o, which was active against the K562 cancer cell line with an IC₅₀ of 5.15 µM, showed significantly lower toxicity towards HEK-293 cells, with an IC₅₀ of 33.2 µM. nih.govresearchgate.net This indicates a degree of selectivity for cancer cells over normal cells. In contrast, another derivative, compound 5k, which was potent against the HepG-2 cancer cell line (IC₅₀ = 3.32 µM), also exhibited high toxicity to normal cells (HEK-293, IC₅₀ = 12.17 µM), making it a less attractive candidate for further development due to its poor selectivity. nih.gov

For anti-inflammatory agents targeting COX-2, selectivity is typically assessed by comparing the inhibitory activity against COX-1. A high selectivity index (SI) is desirable to minimize the risk of gastrointestinal side effects associated with COX-1 inhibition. nih.govresearchgate.net

The evaluation of off-target activities against a panel of other kinases, receptors, and enzymes is also a standard practice in preclinical drug development to identify any potential unwanted pharmacological effects. While specific off-target screening data for this compound is not publicly available, the general approach involves testing the compound against a broad range of biological targets to build a comprehensive selectivity profile.

Computational Chemistry and Molecular Modeling of 5 Chloro N Methyl 1h Indazol 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve the Schrödinger equation, or approximations of it, to determine a molecule's electronic structure and associated properties. For 5-Chloro-N-methyl-1H-indazol-3-amine, these calculations can predict its geometry, stability, and reactive sites without the need for empirical data.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry to find the most stable conformation (the lowest energy state) and for calculating electronic properties.

In the study of indazole derivatives, DFT calculations are commonly employed to determine key structural parameters. For a molecule like this compound, a geometry optimization would be performed, typically using a basis set like 6-311G(d,p), to predict bond lengths, bond angles, and dihedral angles. This process reveals the most probable three-dimensional arrangement of the atoms. Studies on related indazole structures have successfully used DFT to confirm and understand their structural integrity and stability dntb.gov.ua. The resulting optimized geometry is the foundation for all further computational analyses.

Table 1: Representative Predicted Geometrical Parameters for an Indazole Core Structure This table presents typical data obtained from DFT calculations for indazole derivatives and is for illustrative purposes.

ParameterBond/AnglePredicted Value
Bond LengthN1-N2~1.35 Å
Bond LengthC3-N(amine)~1.38 Å
Bond LengthC5-Cl~1.74 Å
Bond AngleC7a-N1-N2~112°
Dihedral AngleC4-C5-C6-C7~0° (indicating planarity)

Frontier Molecular Orbital Analysis (HOMO-LUMO) for Reactivity and Charge Transfer

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's chemical reactivity and its behavior in charge transfer processes. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, analyzing the HOMO-LUMO distribution would show where the molecule is most likely to donate or accept electrons. DFT calculations on a series of 3-carboxamide indazoles have shown that substitutions can significantly alter this energy gap, thereby tuning the molecule's stability and reactivity dntb.gov.ua.

Table 2: Illustrative Frontier Orbital Energies for a Substituted Indazole This table demonstrates the kind of data generated from a HOMO-LUMO analysis and is not specific to the title compound.

OrbitalEnergy (eV)Description
HOMO-6.2 eVIndicates electron-donating capability.
LUMO-1.5 eVIndicates electron-accepting capability.
Energy Gap (ΔE) 4.7 eV Suggests high kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. It is an invaluable tool for identifying sites prone to electrophilic and nucleophilic attack and for understanding intermolecular interactions, particularly hydrogen bonding.

On an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas that are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. Conversely, regions of positive potential (blue) are electron-poor and represent sites for nucleophilic attack or hydrogen bond donation. For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the indazole ring and the chlorine atom, identifying them as key sites for interacting with biological receptors. Studies on similar heterocyclic systems frequently use MEP surfaces to rationalize the observed intermolecular interactions researchgate.net.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). It has become an essential tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment in many kinase inhibitors, making docking studies particularly relevant mdpi.com.

Prediction of Binding Modes and Affinities

Docking algorithms sample a vast number of possible conformations and orientations of the ligand within the protein's binding site and use a scoring function to estimate the binding affinity for each pose. The result is a prediction of the most stable binding mode and a calculated binding energy (or docking score), which suggests the strength of the interaction.

For this compound, docking simulations against a specific protein target (e.g., a protein kinase) would predict how it fits into the active site. The output would include the specific orientation of the compound and a binding affinity score in kcal/mol. In studies of other indazole derivatives, docking has been used to identify compounds with the highest predicted binding energy, prioritizing them for further synthesis and biological evaluation dntb.gov.uaresearchgate.net.

Analysis of Key Intermolecular Interactions

Beyond predicting the binding pose, docking analysis provides a detailed view of the non-covalent interactions that stabilize the ligand-receptor complex. These interactions are critical for binding affinity and selectivity. They include:

Hydrogen Bonds: Formed between donors (like the -NH groups of the indazole) and acceptors.

Hydrophobic Interactions: Occur between nonpolar groups (like the benzene (B151609) ring portion of the indazole).

Pi-Alkyl or Pi-Pi Stacking: Involving the aromatic indazole ring system.

Analysis of the docked pose of this compound would reveal a network of such interactions. For example, the amine and indazole nitrogen atoms could form crucial hydrogen bonds with amino acid residues in a protein's hinge region, while the chlorophenyl moiety could engage in hydrophobic interactions. Docking studies on similar indazoles have successfully identified these key interactions, explaining their biological activity researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a molecule like this compound, QSAR studies are instrumental in understanding how its structural features influence its pharmacological effects.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for indazole derivatives, including those structurally related to this compound, is a key strategy in drug discovery. nih.gov These models are crucial for predicting the biological activity of newly designed compounds, thereby prioritizing synthesis and testing efforts. The process typically involves compiling a dataset of indazole analogs with their measured biological activities and then using statistical methods to correlate these activities with calculated molecular descriptors.

While specific QSAR models for this compound are not extensively documented in publicly available literature, the general approach for indazole derivatives involves the use of techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Artificial Neural Networks (ANN). researchgate.netsemanticscholar.orgnih.gov These models are built using a training set of molecules and validated using an external test set to ensure their predictive power. mdpi.com

For a hypothetical QSAR model for a series of indazole derivatives, the equation might look like:

Log(1/IC₅₀) = β₀ + β₁(LogP) + β₂(TPSA) + β₃(MW) + ... + βₙ(Descriptorₙ)

Where:

Log(1/IC₅₀) represents the biological activity.

β coefficients are determined by the regression analysis.

Descriptors like LogP (lipophilicity), TPSA (Topological Polar Surface Area), and MW (Molecular Weight) are calculated from the molecular structure.

The statistical quality of such models is assessed using parameters like the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the external validation correlation coefficient (R²_pred). mdpi.com For a reliable QSAR model, these values should be high, indicating a strong correlation and predictive ability.

Table 1: Example of Statistical Parameters for a Hypothetical QSAR Model of Indazole Derivatives

ParameterValueDescription
> 0.8Coefficient of determination for the training set.
> 0.6Cross-validated correlation coefficient (Leave-One-Out).
R²_pred > 0.6Correlation coefficient for the external test set.

The development of such models allows for the virtual screening of large libraries of compounds and the rational design of new derivatives with potentially enhanced activity.

Identification of Key Structural Descriptors for Potency and Selectivity

The analysis of QSAR models for indazole derivatives reveals key structural descriptors that are critical for their potency and selectivity. These descriptors are numerical representations of specific molecular properties. For this compound, the substituents—a chloro group at the 5-position and an N-methyl group on the 3-amino moiety—are expected to significantly influence its biological activity.

Studies on various indazole series have highlighted the importance of several types of descriptors:

Electronic Descriptors: These describe the electronic properties of the molecule. The chloro group at the 5-position of the indazole ring is an electron-withdrawing group, which can modulate the pKa of the indazole nitrogen atoms and influence hydrogen bonding capabilities. acs.org Descriptors such as dipole moment and partial charges on specific atoms are often crucial.

Steric Descriptors: These relate to the size and shape of the molecule. The N-methyl group adds steric bulk to the 3-amino position, which can affect how the molecule fits into a biological target's binding site. Molecular weight, molar refractivity, and specific steric parameters (e.g., STERIMOL) are commonly used.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching. Indices like the Kier & Hall connectivity indices and Balaban J index can capture subtle structural differences that influence activity.

Table 2: Key Structural Descriptors and Their Potential Influence on the Activity of this compound

Descriptor TypeSpecific DescriptorPotential Influence on Activity
Electronic Hammett constant (σ) of the 5-chloro substituentModulates electron density of the indazole ring system, affecting binding interactions.
Electronic Partial atomic chargesInfluences electrostatic interactions with the target protein.
Steric Molar Refractivity (MR) of the N-methyl groupAffects the volume and polarizability at the 3-amino position, influencing binding pocket fit.
Steric Molecular Shape IndicesDetermines the overall three-dimensional shape and complementarity to the binding site.
Hydrophobic LogPImpacts membrane permeability and hydrophobic interactions within the target's active site.
Topological Kier & Hall Connectivity IndicesEncodes information about the size, branching, and cyclicity of the molecule.

The identification of these key descriptors through QSAR studies provides a roadmap for optimizing the structure of this compound to enhance its desired biological effects. For instance, if a QSAR model indicates that increased hydrophobicity at the 5-position is beneficial, medicinal chemists could explore replacing the chloro group with other halogens or small alkyl groups.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. For this compound, MD simulations can provide valuable insights into its conformational flexibility, dynamic behavior, and interactions with biological targets at an atomic level. nih.govnih.gov

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves and changes shape over time. These simulations can reveal the preferred conformations of the molecule in different environments (e.g., in water or bound to a protein) and the energetic barriers between these conformations.

For this compound, several aspects of its dynamic behavior are of interest:

Tautomerism: The indazole ring can exist in different tautomeric forms (1H and 2H). While the 1H-tautomer is generally more stable, the energy difference can be small, and the less stable tautomer might be the one that binds to a particular biological target. acs.org MD simulations can help to explore the relative stabilities of these tautomers.

Rotation of the N-methylamino group: The bond connecting the N-methylamino group to the indazole ring at the 3-position is rotatable. The orientation of this group is likely to be critical for its biological activity. MD simulations can map the potential energy surface for this rotation, identifying low-energy conformations and the flexibility of this part of the molecule.

Interaction with Solvent: The dynamic interactions between this compound and surrounding water molecules can be simulated to understand its solvation properties and how water might mediate its binding to a target.

Binding to a Target Protein: If the biological target of this compound is known, MD simulations of the ligand-protein complex can provide a detailed picture of the binding mode. acs.org These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. They can also highlight the flexibility of both the ligand and the protein upon binding. The stability of these interactions over the course of the simulation can be a good indicator of the binding affinity. acs.org

The results from MD simulations, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) plots, provide quantitative measures of the stability and flexibility of the molecule and its complexes. tandfonline.com This information is invaluable for interpreting structure-activity relationships and for the rational design of new molecules with improved properties. The methylation of DNA, a related concept in terms of adding a methyl group, has been shown to alter the mechanical and dynamic properties of biomolecules. aps.org

Future Research Directions and Preclinical Research Focus on 5 Chloro N Methyl 1h Indazol 3 Amine

Design and Synthesis of Novel Analogues with Enhanced Potency and Selectivity Profiles

The future development of 5-Chloro-N-methyl-1H-indazol-3-amine hinges on the strategic design and synthesis of new analogues. The primary goals of these efforts are to enhance biological potency against specific targets while improving selectivity to minimize potential off-target effects. The 1H-indazole-3-amine framework is recognized as an effective hinge-binding fragment for enzymes like tyrosine kinases, a property that can be exploited through further structural modification. nih.gov

Synthetic strategies will likely involve molecular hybridization, where the core indazole structure is combined with other pharmacologically active moieties. nih.gov Common synthetic routes for analogous structures often begin with precursors like substituted fluorobenzonitriles, which undergo cyclization with hydrazine (B178648) to form the indazole ring. nih.gov Subsequent reactions, such as Suzuki coupling, can then be used to introduce a variety of substituents at different positions on the indazole ring. nih.gov Modifications could target the C5 position, currently holding a chloro group, or the N1 position, which is methylated. Introducing different functional groups at these sites can modulate the compound's electronic properties, lipophilicity, and steric profile, all of which influence its binding affinity and selectivity for a given biological target. A key objective will be to create derivatives with high efficacy against diseased cells and low toxicity toward normal cells, a crucial aspect of developing a viable therapeutic agent. nih.govnih.gov

Table 1: Strategies for Analogue Design and Synthesis

Modification Strategy Rationale Example Synthetic Approach Desired Outcome
Molecular Hybridization Combine the indazole core with other known pharmacophores to create synergistic effects or novel activities. nih.gov Coupling the indazole amine with various carboxylic acids or sulfonyl chlorides. Dual-target inhibitors or compounds with improved pharmacokinetic profiles.
Substitution at C5 Replace the chloro group with other halogens, alkyl, or aryl groups to alter electronic and steric properties. Suzuki or Buchwald-Hartwig coupling reactions on a bromo-indazole precursor. nih.gov Enhanced binding affinity and selectivity for the target protein.
Variation at N1 Replace the methyl group with larger alkyl chains, cyclic systems, or aromatic groups. Alkylation of the N1 position of the indazole ring using various alkyl halides. Modulate solubility and cell permeability.
Functionalization of the 3-amine Convert the amine to amides, sulfonamides, or other functional groups to explore different binding interactions. frontiersin.orgmdpi.com Acylation or sulfonylation of the 3-amino group. mdpi.com Improved target engagement and potential for new biological activities. frontiersin.org

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

While the indazole class is known to target certain pathways, a crucial area of future research for this compound is the identification of its specific biological targets and mechanisms of action. Dysregulation of protein kinases is a known factor in the onset and progression of diseases like cancer, making them a prime target class for new therapeutics. nih.govnih.gov Given that similar indazole structures inhibit tyrosine kinases, initial studies would likely investigate the inhibitory activity of this compound against a panel of cancer-relevant kinases. nih.govnih.gov

Beyond kinases, other pathways implicated in diseases could be explored. For instance, some indazole derivatives have been found to induce apoptosis (programmed cell death) in cancer cells by modulating the p53/MDM2 pathway and inhibiting Bcl2 family proteins. nih.govnih.gov Investigating whether this compound or its analogues can trigger similar apoptotic mechanisms would be a valuable line of inquiry. Furthermore, screening the compound against targets relevant to other diseases, such as the trypanothione (B104310) reductase enzyme in Leishmania parasites, could uncover entirely new therapeutic applications. researchgate.nettandfonline.com

Table 2: Potential Biological Targets for Investigation

Target Class Specific Example(s) Associated Disease(s) Rationale for Investigation
Protein Kinases Tyrosine kinases, MAPK1 frontiersin.org, LRRK2 informahealthcare.com Cancer, Parkinson's Disease nih.govinformahealthcare.com The indazole scaffold is a known kinase-binding motif. nih.gov
Apoptosis Regulators p53/MDM2 pathway, Bcl-2 family proteins nih.govnih.gov Cancer Inducing apoptosis is a key mechanism for anti-cancer drugs. nih.gov
Parasitic Enzymes Trypanothione Reductase researchgate.nettandfonline.com Leishmaniasis researchgate.nettandfonline.com Other heterocyclic compounds have shown activity against this essential parasite enzyme. researchgate.net
Bromodomains BET family informahealthcare.com Cancer, Inflammation informahealthcare.com Bromodomains are emerging as important epigenetic targets in drug discovery. informahealthcare.com

Integration of Advanced Omics Technologies in Mechanistic Studies

To achieve a comprehensive understanding of the biological effects of this compound, the integration of advanced "omics" technologies is essential. nih.gov These high-throughput methods provide a global view of molecular changes within a cell or organism upon treatment with the compound. nih.govmdpi.com

Genomics and Transcriptomics: Sequencing technologies can identify gene expression changes induced by the compound. This can reveal which signaling pathways are activated or inhibited, providing clues about the mechanism of action. nih.gov

Proteomics: Mass spectrometry-based proteomics can directly identify the proteins that bind to the compound or whose expression levels or post-translational modifications change after treatment. nih.govmdpi.com This is a powerful tool for direct target identification and for understanding downstream effects. nih.gov

Metabolomics: This approach analyzes the global changes in small-molecule metabolites. It can reveal how the compound affects cellular metabolism, which is often dysregulated in diseases like cancer. nih.gov

By integrating data from these different omics levels, researchers can construct a detailed map of the compound's mechanism of action, identify biomarkers for its activity, and potentially uncover unexpected therapeutic opportunities or liabilities. mdpi.com

Table 3: Application of Omics Technologies

Omics Technology Objective Potential Insights
Transcriptomics (e.g., RNA-Seq) Profile gene expression changes post-treatment. Identification of up/down-regulated signaling pathways. nih.gov
Proteomics (e.g., Mass Spectrometry) Identify protein targets and downstream effects. nih.gov Direct target engagement, changes in protein phosphorylation. nih.gov
Metabolomics (e.g., LC-MS, NMR) Analyze changes in cellular metabolite levels. nih.gov Elucidation of effects on cellular energy and biosynthetic pathways.
Integromics Integrate multi-omics datasets for a holistic view. mdpi.com Comprehensive understanding of the drug's mechanism of action, from gene to metabolite. mdpi.com

Development of Targeted Delivery Strategies

While a potent and selective compound is the first step, ensuring it reaches its intended target in the body with minimal exposure to healthy tissues is a major challenge in drug development. mdpi.comresearchgate.net Future research should focus on developing targeted delivery systems for this compound, particularly for applications like cancer therapy. Nanoparticle-based drug delivery systems offer a promising approach to improve pharmacokinetics and achieve targeted release. nih.govnih.gov

Strategies could include encapsulating the compound in nanocarriers like liposomes or polymeric nanoparticles. researchgate.netmdpi.com These carriers can be designed to accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect. nih.govmdpi.com For more precise targeting, the surface of these nanoparticles can be decorated with ligands—such as antibodies, aptamers, or small molecules like folic acid—that bind to receptors overexpressed on cancer cells. nih.govnih.gov Another advanced strategy is the creation of polymer-drug conjugates (PDCs) or antibody-targeted toxin conjugates (ATTCs), where the compound is chemically linked to a polymer or an antibody that guides it to the target site. nih.govhutch-med.com

Table 4: Potential Targeted Delivery Systems

Delivery System Description Targeting Mechanism Potential Advantage
Lipid Nanoparticles (LNPs) Spherical vesicles composed of lipid bilayers encapsulating the drug. mdpi.comnih.govascendiacdmo.com Passive (EPR effect) or Active (surface ligand conjugation). frontiersin.org Biocompatible; can encapsulate both hydrophobic and hydrophilic drugs. mdpi.com
Polymer-Drug Conjugates (PDCs) The drug is covalently attached to a polymer backbone like PEG. nih.govnih.gov Passive (EPR effect) and controlled release. nih.govnih.gov Improved solubility, extended circulation time, and reduced systemic toxicity. nih.govmdpi.com
Antibody-Targeted Conjugates The drug is linked to a monoclonal antibody that recognizes a tumor-specific antigen. hutch-med.com Active; highly specific receptor-mediated endocytosis. hutch-med.com Maximizes drug concentration at the tumor site, minimizing off-target effects. hutch-med.com
Mesoporous Silica (B1680970) Nanoparticles Inorganic nanoparticles with a large surface area and porous structure for high drug loading. mdpi.com Passive or Active; surface can be functionalized. mdpi.com High drug-loading capacity and controlled release properties. mdpi.com

In Vivo Proof-of-Concept Studies in Relevant Animal Models

Ultimately, the therapeutic potential of this compound and its optimized analogues must be validated in living organisms. In vivo proof-of-concept studies in relevant animal models are a critical preclinical step to evaluate efficacy and understand the compound's behavior in a complex biological system. researchgate.netnih.gov

Table 5: Relevant In Vivo Models for Preclinical Testing

Therapeutic Area Animal Model Primary Efficacy Endpoint(s) Example
Oncology Xenograft Mouse Model (human tumor cells in immunodeficient mice) Tumor growth inhibition, survival rate, biomarker modulation. A549 lung cancer or K562 leukemia cells implanted in nude mice. nih.govnih.gov
Infectious Disease (Leishmaniasis) Leishmania-infected mouse or hamster model. nih.gov Reduction in parasite load, lesion size. nih.gov L. major infection in the footpad of BALB/c mice. nih.gov
Inflammation Collagen-Induced Arthritis (CIA) Mouse Model nih.gov Reduction in paw swelling, inflammatory markers. Model for rheumatoid arthritis. nih.gov
Neuroscience MOG-EAE model of multiple sclerosis in mice. nih.gov Improvement in clinical score, reduction in CNS inflammation. Model for neuroinflammatory disease. nih.gov

Table of Compounds Mentioned

Compound Name
This compound
5-bromo-2-fluorobenzonitrile (B68940)
5-bromo-1H-indazol-3-amine
1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole
5-nitroindazole
Linifanib
Entrectinib
5-Fluorouracil

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-N-methyl-1H-indazol-3-amine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclization of hydrazine derivatives with substituted ketones. For example, hydrazine hydrate refluxed with a ketone precursor in dimethylformamide (DMF) yields the indazole core, followed by methylation at the N1 position . Optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol), reaction time (1–4 hours), and stoichiometric ratios to minimize byproducts like (2,3-dichlorophenyl)-1H-indazole isomers. Recrystallization in DMF is critical for purity .
  • Key Parameters : Temperature (80–100°C), catalyst selection (e.g., Pd₂(dba)₃ for cross-coupling), and microwave-assisted synthesis (reducing reaction time by 50%) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ confirm substitution patterns (e.g., δ 13.92 ppm for indazole NH) and methyl group integration (δ 2.5–3.0 ppm for N-methyl) .
  • LCMS : High-resolution mass spectrometry validates molecular weight (180.63 g/mol) and detects intermediates .
  • XRD : Single-crystal X-ray diffraction resolves bond angles and crystallographic packing, with SHELXL refinement ensuring anisotropic displacement ellipsoid accuracy .

Q. How can purification challenges (e.g., isomer separation) be addressed during synthesis?

  • Methodology : Isomer separation requires fractional crystallization or column chromatography. For example, recrystallization in DMF removes (2,3-dichlorophenyl)-1H-indazole isomers due to differential solubility . Reverse-phase HPLC with acetonitrile/water gradients (70:30) achieves >95% purity .

Advanced Research Questions

Q. What computational and crystallographic tools are recommended for structural refinement of this compound?

  • Methodology :

  • SHELX Suite : SHELXL refines small-molecule structures using least-squares minimization, handling twinned data and high-resolution macromolecular inputs .
  • WinGX/ORTEP : Visualizes anisotropic displacement parameters and generates publication-ready CIF files. For example, ORTEP for Windows illustrates Cl1B—C1B—C2B bond angles (116.49°) .
    • Challenges : Addressing thermal motion artifacts in XRD data requires iterative refinement and validation via R-factor convergence (<0.05) .

Q. How can researchers evaluate the pharmacological activity of this compound derivatives?

  • Methodology :

  • Binding Assays : Radioligand displacement assays (e.g., 5-HT₆ receptor affinity) using tritiated ligands quantify Kᵢ values (nM range) .
  • Enzyme Inhibition : Cholinesterase or monoamine oxidase (MAO) inhibition studies with Ellman’s reagent (412 nm absorbance) determine IC₅₀ values .
  • Anti-Proliferative Screening : MTT assays on cancer cell lines (e.g., HepG2) assess IC₅₀, with SAR studies guiding N3-acyl/N5-aryl modifications .

Q. How should contradictory data (e.g., low synthetic yields vs. high purity) be resolved?

  • Methodology :

  • Yield Optimization : Low yields (e.g., 23% in ) may stem from competing side reactions; microwave irradiation or Pd-catalyzed cross-coupling improves efficiency (yields >60%) .
  • Purity Validation : Combine multiple techniques (e.g., NMR, LCMS, XRD) to confirm structural integrity. For example, Pd₂(dba)₃ reduces aryl chloride byproducts in Suzuki couplings .

Q. What strategies are effective for computational modeling of structure-activity relationships (SAR)?

  • Methodology :

  • Docking Studies : MOE (Molecular Operating Environment) models ligand-receptor interactions (e.g., 5-HT₆ binding pockets) using PM6 semi-empirical methods .
  • QSAR Models : Regression analysis of substituent electronic parameters (Hammett σ) predicts bioactivity trends .

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5-Chloro-N-methyl-1H-indazol-3-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.